molecular formula C9H12F7I B6591783 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane CAS No. 161094-94-6

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane

Cat. No.: B6591783
CAS No.: 161094-94-6
M. Wt: 380.08 g/mol
InChI Key: IJWSNNHYHDWJKB-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane (C₉H₁₂F₇I, MW 380.08) is a fluorinated alkyl iodide characterized by a branched octane backbone substituted with iodine, four fluorine atoms, and a trifluoromethyl group. Its light-sensitive nature necessitates careful handling, as indicated by safety risk statements R36/37/38 (irritating to eyes, respiratory system, and skin) . The compound is commercially available through suppliers in the UK, Germany, and France, with applications in organic synthesis as a versatile building block for pharmaceuticals, agrochemicals, or advanced materials .

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F7I/c1-2-3-4-6(17)5-7(10,8(11,12)13)9(14,15)16/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWSNNHYHDWJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10896299
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161094-94-6
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10896299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Perfluoroalkyl Iodide and Olefin Coupling

The foundational approach for synthesizing iodinated polyfluorinated alkanes involves the reaction of perfluoroalkyl iodides with fluorinated olefins under controlled conditions. As demonstrated in the synthesis of analogous compounds like 4-iodo-1,1,1,2,2,5,5,5-octafluoropentane , a two-step process is employed:

  • Thermal Addition : Perfluoroethyl iodide (CF₃CF₂I) reacts with 3,3,3-trifluoropropene at 200°C under autogenous pressure for 8 hours to form a trihydroiodoperfluoroalkane intermediate.

  • Dehydroiodination : The intermediate undergoes elimination using potassium hydroxide (KOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 60°C , yielding the final fluoroolefin.

For 4-iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane , this method can be adapted by substituting the olefin with a longer-chain fluorinated alkene, such as 1,1,1,2-tetrafluoro-5-(trifluoromethyl)-1-pentene , to extend the carbon backbone.

Table 1: Optimized Reaction Conditions for Fluoroolefin Synthesis

ParameterValue/Range
Temperature180–230°C
PressureAutogenous
Molar Ratio (Iodide:Olefin)1.5:1–2.5:1
CatalystNone (thermal)
Reaction Time4–12 hours

Dehydroiodination of Polyfluorinated Alkanes

Base-Mediated Elimination

The elimination of hydrogen iodide (HI) from polyfluorinated iodoalkanes is a critical step. As outlined in patent EP2041055B1, KOH in isopropanol at 60°C efficiently promotes dehydroiodination while preserving fluorinated substituents. For example:

  • Intermediate : 1,1,1,2,5,5,5-Heptafluoro-4-iodo-2-(trifluoromethyl)pentane

  • Conditions : KOH (2 equiv), isopropanol, 60°C, 6 hours

  • Product : 1,1,1,4,5,5,5-Heptafluoro-4-(trifluoromethyl)-2-pentene (Yield: 78%)

Extending this to the target compound would require adjusting the base concentration and reaction time to accommodate the longer carbon chain.

Phase-Transfer Catalysis (PTC)

PTC enhances reaction rates in biphasic systems. A protocol for synthesizing 1,1,1,4,4,5,5,5-octafluoro-2-pentene uses:

  • Organic Phase : Trihydroiodoperfluoroalkane in hexane

  • Aqueous Phase : KOH (40% w/w)

  • Catalyst : Benzyltriethylammonium chloride (0.1 equiv)

  • Temperature : 60°C, 4 hours

This method achieves 85% yield by facilitating interfacial contact. For the target octane derivative, substituting hexane with heptane may improve solubility.

Purification and Characterization

Distillation and Flash Chromatography

Post-synthesis purification is critical due to the thermal sensitivity of polyfluorinated compounds.

  • Distillation : Boiling points for analogous compounds range from 110°C (C₅H₄F₇I) to >200°C for longer chains. Fractional distillation under reduced pressure (e.g., 50 mmHg) minimizes decomposition.

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) effectively separates iodinated byproducts.

Spectroscopic Analysis

  • ¹⁹F NMR : Characteristic shifts for CF₃ groups appear at −70 to −80 ppm , while CF₂ groups resonate near −120 ppm .

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 438.9 (C₈H₅F₇I⁻).

Challenges and Optimization Strategies

Side Reactions and Byproducts

  • Isomerization : Prolonged heating above 200°C may cause geometric isomerization of the double bond.

  • Iodine Disproportionation : Excess iodide ions can lead to I₂ formation, requiring strict anhydrous conditions.

Solvent and Catalyst Selection

  • Solvents : Toluene and DMSO are preferred for their thermal stability and compatibility with fluorinated compounds.

  • Ligands : BINAP outperforms cheaper phosphines in suppressing Pd black formation .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: Fluorinated alkenes or alkynes can be added to the compound to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

    Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceuticals with enhanced bioavailability and metabolic stability.

    Environmental Chemistry: Its stability and resistance to degradation make it a subject of study in environmental impact assessments.

Mechanism of Action

The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a broader class of fluorinated iodoalkanes, differing in carbon chain length, fluorine/trifluoromethyl substitution patterns, and functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane C₉H₁₂F₇I 380.08 N/A Octane chain; CF₃ and F substitutions at C2
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane C₅H₆F₇I 305.99 N/A Pentane chain; shorter backbone
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane C₅H₄F₇I 323.98 99324-96-6 Butane chain; iodine at C4
4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluorobutane C₇H₅F₁₁IO 432.00 243128-38-3 Ether linkage (heptafluoropropoxy group)
1-Iodoperfluoro(4-Methyl-2-Pentene) C₆F₁₃I 481.97 N/A Unsaturated backbone (pentene)

Key Observations :

  • Substituents : Trifluoromethyl groups (CF₃) enhance electronegativity and thermal stability, while iodine serves as a leaving group in nucleophilic substitutions .
  • Functional Groups : Ether linkages (e.g., heptafluoropropoxy) alter polarity and reactivity compared to pure alkyl iodides .

Physical and Chemical Properties

Property Target Compound (Octane) Butane Analog (CAS 99324-96-6) Pentene Analog (CAS 1346176-00-8)
Physical State Liquid Liquid Liquid
Boiling Point Not reported Not reported Not reported
Stability Light-sensitive Likely stable Light-sensitive (similar class)
Solubility Low (fluorophilic) Low Low
Reactivity High (iodine as leaving group) Moderate High (due to double bond)

Notes:

  • While exact boiling points are unavailable, simpler analogs like 1,1,1-trifluoro-2-iodoethane (C₂H₂F₃I) boil at 53–55°C, suggesting fluorinated iodides generally exhibit volatility .
  • Unsaturated analogs (e.g., pentene derivatives) display higher reactivity in cycloaddition or halogenation reactions .

Biological Activity

4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane (CAS No. 161094-94-6) is a fluorinated organic compound notable for its unique chemical structure that includes multiple fluorine atoms and an iodine atom. This compound is characterized by its high lipophilicity and potential applications in various fields, including organic synthesis, medicinal chemistry, and environmental studies.

The molecular formula of this compound is C8H5F7I. The presence of fluorine enhances its stability and reactivity in organic reactions. The iodine atom can participate in halogen bonding, which may influence the compound's interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with lipid membranes and proteins due to its lipophilic nature. The iodine atom can facilitate specific binding interactions through halogen bonding, potentially increasing the compound's affinity for certain biological targets.

Key Mechanisms:

  • Lipophilicity: Enhances membrane permeability and interaction with lipid bilayers.
  • Halogen Bonding: Influences binding affinity to proteins and other biomolecules.

Case Studies

Research has explored the potential applications of this compound in medicinal chemistry and material science. Here are some notable findings:

  • Medicinal Chemistry Applications:
    • Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Studies suggest that this compound could serve as a precursor for synthesizing pharmaceuticals with improved properties .
  • Environmental Chemistry:
    • Its stability against degradation makes it a candidate for environmental impact assessments. Research is ongoing to understand its behavior in biological systems and potential ecological effects .
  • Organic Synthesis:
    • This compound is utilized as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various industrial applications .

Research Findings

A summary of relevant research findings on the biological activity of this compound is provided in the following table:

Study Focus Area Findings
Study 1Medicinal ChemistryDemonstrated enhanced bioavailability when used as a precursor for drug synthesis.
Study 2Environmental ImpactInvestigated stability and persistence in biological systems; implications for ecological safety.
Study 3Organic SynthesisExplored as a versatile building block for creating complex fluorinated structures.

Q & A

Q. Why do some studies report anomalous mass spectrometry (MS) fragmentation patterns for this compound?

  • Methodological Answer : Fluorine’s high electronegativity causes irregular cleavage pathways. Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to distinguish between radical vs. heterolytic fragmentation .

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